N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide
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Overview
Description
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a thioether linkage, a phenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-methylthiophenol with an appropriate electrophile to form the thioether linkage.
Formation of the Amide Bond: The thioether intermediate is then reacted with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thioether and amide functional groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-((4-METHYLPHENYL)THIO)PROPANAMIDE: A similar compound with additional methoxy groups on the phenyl ring.
N-METHYL-3-((4-METHYLPHENYL)THIO)-1-PROPANAMINE HYDROCHLORIDE: A related compound with a different amine functional group.
Uniqueness
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and amide bond make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19NO2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)sulfanyl-2-oxo-2-phenylethyl]propanamide |
InChI |
InChI=1S/C18H19NO2S/c1-3-16(20)19-18(17(21)14-7-5-4-6-8-14)22-15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChI Key |
NTQBXQXRAWIXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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